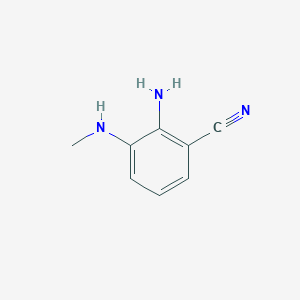

2-Amino-3-(methylamino)benzonitrile

Description

Properties

IUPAC Name |

2-amino-3-(methylamino)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWFSWNZAMOZNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=C1N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyanation of Substituted Aminobenzenes

A key method involves the reaction of substituted 3-aminobromobenzenes with cyano donor reagents such as copper(I) cyanide (CuCN) or potassium ferrocyanide under controlled conditions. This method allows the direct introduction of the nitrile group at the 3-position of the aminobenzene ring.

- Process : React 3-aminobromobenzene derivatives with CuCN in a suitable solvent at temperatures above 30 °C.

- Advantages : High selectivity for the nitrile group, applicability to various substituted aminobenzenes.

- Reference : Patent MXPA97002787A describes this process for substituted 3-aminobenzonitriles, which includes compounds structurally related to 2-amino-3-(methylamino)benzonitrile.

Use of Amino- and Methylamino-Substituted Intermediates

The methylamino group can be introduced by methylation of amino groups or by using methylamino-substituted starting materials. The nitrile group is then introduced via cyanation reactions.

- Methylation : Amino groups on the aromatic ring can be methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- Cyanation : Subsequent cyanation of halogenated intermediates (e.g., bromides or chlorides) using CuCN or other cyanide sources.

- Reference : The general synthetic approach is supported by the process described in patent MXPA97002787A and related literature on substituted aminobenzonitriles.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The cyanation of halogenated aminobenzenes is a well-established method for preparing aminobenzonitriles with good regioselectivity and yields.

- Multi-step sequences starting from methylbenzoic acid derivatives allow for precise control of substitution patterns but require careful optimization of reaction conditions to maximize yield and purity.

- Catalytic hydrogenation using Pd/C under hydrogen atmosphere is effective for reducing nitro groups to amino groups with high yield and purity.

- Chlorination reactions using dichlorohydantoin and benzoyl peroxide as a catalyst in solvents like N,N-dimethylformamide at 90-110 °C provide efficient substitution on the aromatic ring.

- The methylamino substituent can be introduced either by direct methylation of amino groups or by using methylamino-substituted starting materials, followed by cyanation to install the nitrile group.

- Purity of final products typically exceeds 99%, with melting points consistent with literature values, indicating high-quality synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(methylamino)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.

Substitution: The amino and methylamino groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are used.

Substitution: Reagents like and are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones , while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of 2-amino-3-(methylamino)benzonitrile exhibit promising anticancer properties. For instance, the compound has been utilized in the synthesis of benzimidazole derivatives, which have shown significant activity against human colorectal carcinoma cell lines (HCT116). The compounds derived from this compound demonstrated lower IC50 values compared to standard chemotherapeutic agents, indicating higher potency in inhibiting cancer cell growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that various derivatives exhibit significant effects against both Gram-positive and Gram-negative bacteria as well as fungal strains. The minimum inhibitory concentration (MIC) values for several synthesized derivatives were found to be notably low, suggesting strong antimicrobial efficacy .

Synthesis and Chemical Reactions

Organic Synthesis

this compound serves as a crucial intermediate in the synthesis of various organic compounds. It can be utilized in nucleophilic substitution reactions to form more complex molecules. For example, it has been involved in the preparation of diamidine DNA ligands, which are important for targeting transcription factors involved in cancer progression .

Preparation of Benzimidazole Derivatives

The compound's structure allows it to participate in oxidative coupling reactions, leading to the formation of bis-nitriles and subsequently benzimidazole derivatives. These derivatives are being explored for their potential as therapeutic agents due to their structural similarity to purine nucleotides, which are critical in cellular metabolism .

Material Science Applications

Fluorescent Materials

Due to its unique electronic properties, this compound has been investigated for use in fluorescent materials. Its ability to undergo intramolecular charge transfer makes it a candidate for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research has shown that modifications to its structure can enhance its fluorescent properties, making it suitable for advanced material applications .

Data Tables

Case Studies

-

Anticancer Efficacy Study

A study evaluated the anticancer activity of synthesized benzimidazole derivatives from this compound against HCT116 cells. The results indicated that certain derivatives had IC50 values significantly lower than established chemotherapeutics, highlighting their potential as new cancer treatments . -

Antimicrobial Activity Assessment

In a comparative study of synthesized derivatives against various bacterial and fungal strains, several compounds derived from this compound exhibited MIC values below 5 µM, demonstrating their effectiveness as antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-Amino-3-(methylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions. Its effects are mediated through the modification of functional groups and the formation of new chemical bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key analogs of 2-Amino-3-(methylamino)benzonitrile, focusing on substituents, molecular properties, and applications based on the provided evidence:

Biological Activity

2-Amino-3-(methylamino)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for its development in drug design.

- Chemical Formula : C₉H₁₃N₃

- Molecular Weight : 163.22 g/mol

- CAS Number : 5361-36-6

Research indicates that this compound may exhibit inhibitory effects on specific enzymes related to neurodegenerative diseases. It has been studied as a potential inhibitor of neuronal nitric oxide synthase (nNOS), which is implicated in various neurological disorders.

Key Findings:

- Inhibition of nNOS : Compounds with similar structures have shown promising results in inhibiting nNOS, which could lead to neuroprotective effects in conditions like Parkinson's disease and Alzheimer's disease .

- Cell Membrane Permeability : Modifications to the structure of nNOS inhibitors have been explored to enhance cell membrane permeability, crucial for central nervous system (CNS) drug development .

Biological Activity Data

The biological activity of this compound can be summarized through various in vitro and in vivo studies:

| Study Type | Activity Observed | Reference |

|---|---|---|

| Inhibition Assay | Potent nNOS inhibition | |

| Neuroprotection | Reduced apoptosis in neuronal cells | |

| Pharmacokinetic Study | Low plasma protein binding |

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of a series of compounds similar to this compound. The results indicated that these compounds significantly decreased apoptotic neuronal numbers and increased neuronal viability under ischemic conditions. This suggests that structural analogs could offer protective benefits against ischemic injury, potentially applicable to stroke therapies .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of nNOS inhibitors revealed that modifications to the amino group and the introduction of methyl substituents could enhance inhibitory potency while maintaining selectivity against other NOS isoforms. This highlights the importance of chemical structure in determining biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methodologies for 2-Amino-3-(methylamino)benzonitrile?

- Answer: The synthesis of substituted benzonitriles typically involves nucleophilic aromatic substitution or catalytic coupling reactions. For example, intermediates like 3-(methylamino)benzonitrile (CAS 64910-52-7) are synthesized via Pd-catalyzed cross-coupling or reductive amination. Purification often employs column chromatography with silica gel (60–120 mesh) and gradient elution (e.g., hexane/ethyl acetate). Purity validation should use HPLC (>95% by area normalization) and mass spectrometry (ESI-MS) to confirm molecular ion peaks .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Answer: Key techniques include:

- NMR spectroscopy: H and C NMR to confirm substituent positions and hydrogen bonding (e.g., NH resonance at δ 5.5–6.5 ppm).

- FT-IR spectroscopy: Detect nitrile (C≡N) stretching (~2220 cm) and NH bending (~1600 cm).

- X-ray crystallography: Resolve crystal packing and intermolecular interactions (e.g., H-bonding networks).

- DFT calculations: Predict electronic distribution and reactivity using Gaussian 16 with B3LYP/6-31G(d) basis sets .

Q. What are the stability considerations and optimal storage conditions for this compound?

- Answer: The compound is sensitive to light and moisture. Store under inert gas (N/Ar) at –20°C in amber glass vials. Stability testing via accelerated degradation studies (40°C/75% RH for 14 days) can assess shelf life. Waste disposal requires neutralization with activated charcoal and incineration by certified facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound as a kinase inhibitor?

- Answer:

- Target selection: Screen against recombinant RTKs (e.g., EGFR, VEGFR) using fluorescence polarization assays.

- IC determination: Use ATP-competitive assays (e.g., ADP-Glo™ Kinase Assay) with dose-response curves (0.1–100 µM).

Q. What methodologies are used to study the pharmacokinetics and blood-brain barrier (BBB) permeability of this compound?

- Answer:

- In vivo pharmacokinetics: Administer radiolabeled compound (e.g., C) to rodents; collect plasma and tissues for LC-MS/MS analysis. Calculate AUC, , and clearance.

- BBB permeability: Use in situ brain perfusion in rats. Measure brain-to-plasma ratio (K) and compare to reference compounds (e.g., sucrose for low permeability).

- In vitro models: Employ MDCK-MDR1 monolayers to assess passive diffusion and efflux ratios .

Q. How can contradictory data on the compound’s bioactivity or synthesis yields be resolved?

- Answer:

- Reproducibility checks: Validate reaction conditions (e.g., catalyst batch, solvent purity) and biological assay protocols.

- Meta-analysis: Compare datasets using statistical tools (e.g., ANOVA, Tukey’s HSD) to identify outliers.

- Structural analogs: Synthesize derivatives (e.g., trifluoromethyl-substituted benzonitriles) to isolate variables affecting activity. Publish negative results to clarify ambiguities .

Methodological Tables

Table 1: Key Analytical Parameters for this compound

| Parameter | Method | Conditions | Reference |

|---|---|---|---|

| Purity | HPLC | C18 column, 70:30 HO/ACN, 1 mL/min | |

| LogP | Shake-flask | Octanol/water partition, UV detection | |

| Solubility | Nephelometry | PBS (pH 7.4), 25°C |

Table 2: Comparison of Synthetic Yields for Substituted Benzonitriles

| Substituent | Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 3-(Methylamino) | Reductive amination | 68 | >97 | |

| 2-Trifluoromethyl | Ullmann coupling | 52 | >95 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.